

Application Notes and Protocols for Quantitative PCR Analysis of Human ADGRB3 Expression

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Compound of Interest

Compound Name: *Angiogenesis inhibitor 3*

Cat. No.: *B12419211*

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Introduction

ADGRB3 (Adhesion G Protein-Coupled Receptor B3), also known as Brain-Specific **Angiogenesis Inhibitor 3** (BAI3), is a member of the adhesion G protein-coupled receptor family. It plays significant roles in various physiological processes, including the regulation of synaptogenesis, dendritic spine formation, and myoblast fusion.[1] Dysregulation of ADGRB3 has been associated with several pathological conditions, including cancer and neurological disorders.[2] Accurate and reliable quantification of ADGRB3 gene expression is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of human ADGRB3 mRNA expression using SYBR Green-based quantitative polymerase chain reaction (qPCR).

Data Presentation

Table 1: Quantitative PCR Primers for Human ADGRB3 and Reference Genes

Gene Symbol	NCBI RefSeq Accession	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)	Tm (°C)
ADGRB3	NM_001704.4	GCTGTCTTC GTGTGCATC ATC	TCCAGG TTGTCAGTC AGGTTC	148	60.03 / 60.00
GAPDH	NM_002046.8	CAATTTCCA TCGACCTTC ACC	GGCTTC TCCATGGTG GTGAA	151	60.00 / 60.00
ACTB	NM_001101.5	GTCTGCTTC TGAGCC TTCCTC	GGTAGA GAAGAA GGGGGT GCT	134	60.00 / 60.00

Note: Primer sequences were designed using NCBI Primer-BLAST. Tm (Melting Temperature) is predicted by the tool.

Experimental Protocols

RNA Isolation and Quantification

High-quality total RNA is essential for accurate gene expression analysis.

- Materials:
 - Cultured cells or tissue samples
 - TRIzol™ Reagent or equivalent RNA extraction kit
 - Nuclease-free water
 - Spectrophotometer (e.g., NanoDrop™)
- Protocol:
 - Homogenize cells or tissues according to the chosen RNA extraction kit's protocol.

- Isolate total RNA following the manufacturer's instructions.
- Resuspend the RNA pellet in nuclease-free water.
- Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of 1.8-2.0 is considered pure.
- Assess RNA integrity by gel electrophoresis or using an Agilent Bioanalyzer.

Reverse Transcription (cDNA Synthesis)

- Materials:
 - Total RNA (1 µg)
 - Reverse transcriptase kit (e.g., SuperScript™ IV Reverse Transcriptase)
 - Oligo(dT) primers and/or random hexamers
 - dNTPs
 - Nuclease-free water
- Protocol:
 - In a nuclease-free tube, combine 1 µg of total RNA, primers, and dNTPs. Adjust the volume with nuclease-free water according to the kit's protocol.
 - Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
 - Prepare the reverse transcription master mix containing reverse transcriptase, reaction buffer, and other components as per the manufacturer's instructions.
 - Add the master mix to the RNA-primer mixture.
 - Perform the reverse transcription reaction using the thermal cycler conditions recommended in the kit's protocol (e.g., 50-55°C for 10-50 minutes, followed by an inactivation step at 85°C for 5 minutes).

- The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

- Materials:

- cDNA template
- SYBR Green qPCR master mix (2X)
- Forward and reverse primers for ADGRB3 and reference gene(s) (10 µM stock)
- Nuclease-free water
- qPCR-compatible plates and seals

- Protocol:

- Thaw all reagents on ice.
- Prepare the qPCR reaction mix for each gene in a microcentrifuge tube. For a single 20 µL reaction:
 - 10 µL 2X SYBR Green qPCR Master Mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL cDNA template (diluted 1:10)
 - 6 µL Nuclease-free water
- Gently vortex the reaction mix and spin down.
- Pipette 20 µL of the reaction mix into each well of a qPCR plate.
- Seal the plate securely.

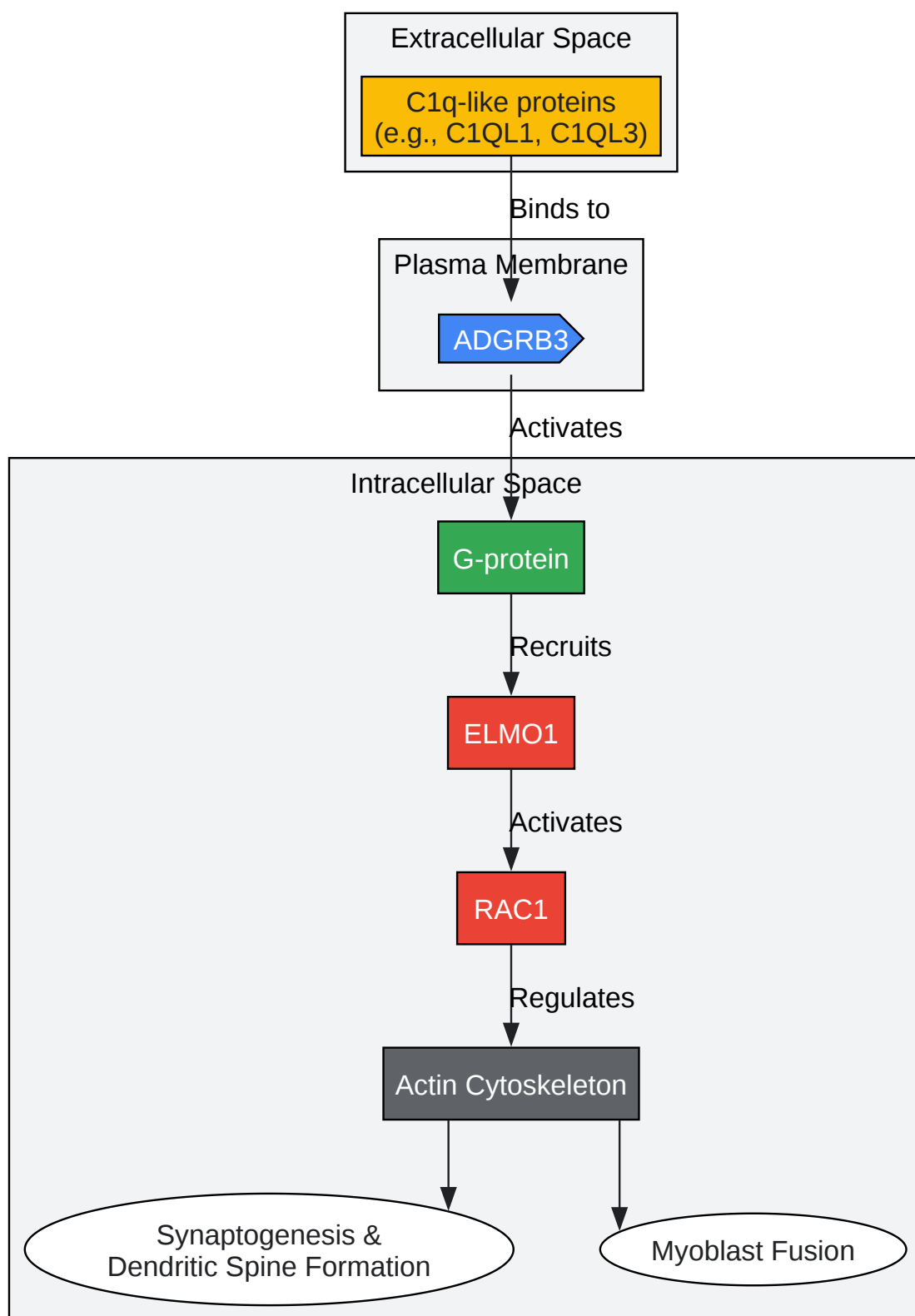
- Centrifuge the plate briefly to collect the contents at the bottom of the wells.
- Place the plate in a real-time PCR instrument and run the following thermal cycling program:
 - Initial Denaturation: 95°C for 2 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.

Data Analysis

The relative expression of the ADGRB3 gene can be calculated using the comparative Ct ($\Delta\Delta Ct$) method.

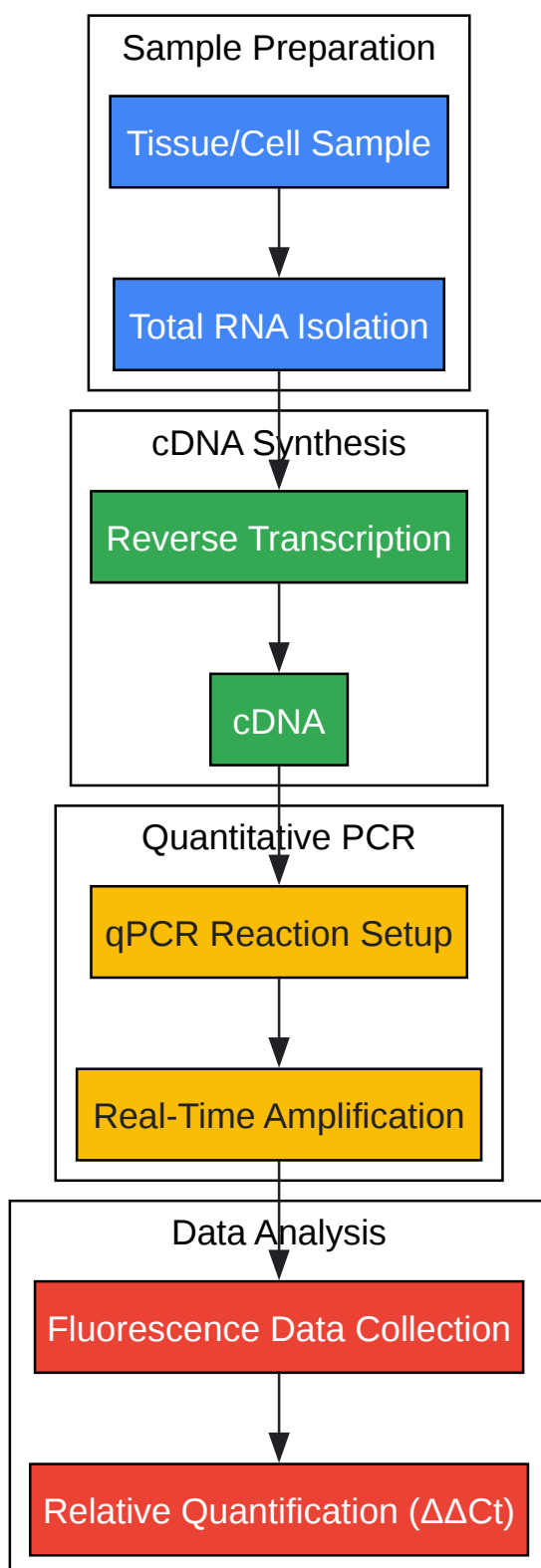
- Calculate ΔCt : For each sample, calculate the difference between the Ct value of ADGRB3 and the Ct value of the reference gene (e.g., GAPDH).
 - $\Delta Ct = Ct(ADGRB3) - Ct(GAPDH)$
- Calculate $\Delta\Delta Ct$: Normalize the ΔCt of the test samples to the ΔCt of a control or calibrator sample.
 - $\Delta\Delta Ct = \Delta Ct(\text{Test Sample}) - \Delta Ct(\text{Control Sample})$
- Calculate Fold Change: The fold change in gene expression is calculated as $2^{-\Delta\Delta Ct}$.

Mandatory Visualizations



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Caption: ADGRB3 signaling pathway.



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References

- 1. Human GAPDH qPCR Primer Pair [sbsgenetechnology.com]
- 2. Human ACTB qPCR Primer Pair [sbsgenetechnology.com]
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